1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a quinoline and pyridine moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the quinoline-pyridine linkage . The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate protecting groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to DNA or proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Pyridine derivatives: Nicotinamide and pyridoxine are examples of pyridine-containing compounds.
Piperidine derivatives: Compounds such as piperine and risperidone feature the piperidine ring.
Uniqueness
1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and development .
Properties
IUPAC Name |
1-(2-pyridin-3-ylquinoline-4-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-20(26)14-7-10-25(11-8-14)21(27)17-12-19(15-4-3-9-23-13-15)24-18-6-2-1-5-16(17)18/h1-6,9,12-14H,7-8,10-11H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSFESHXDWRAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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